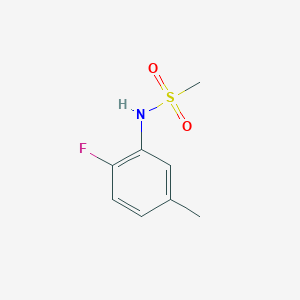
N-(2-fluoro-5-methylphenyl)methanesulfonamide
Übersicht
Beschreibung
N-(2-fluoro-5-methylphenyl)methanesulfonamide, commonly known as MSK-1, is a small molecule inhibitor that has been widely used in scientific research. This compound has been found to have potential therapeutic applications in various diseases due to its ability to inhibit certain enzymes and signaling pathways.
Wirkmechanismus
The mechanism of action of MSK-1 involves the inhibition of specific enzymes and signaling pathways. For example, MSK-1 inhibits the activity of protein kinase CK2 by binding to its ATP-binding site, which prevents the phosphorylation of its target proteins. Similarly, MSK-1 inhibits the NF-κB signaling pathway by blocking the translocation of NF-κB from the cytoplasm to the nucleus.
Biochemical and Physiological Effects
MSK-1 has been found to have several biochemical and physiological effects. For example, MSK-1 has been shown to induce apoptosis in cancer cells by inhibiting the activity of protein kinase CK2. MSK-1 has also been found to reduce the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. Moreover, MSK-1 has been shown to have anti-tumor activity in various cancer models.
Vorteile Und Einschränkungen Für Laborexperimente
MSK-1 has several advantages for lab experiments. For example, MSK-1 is a small molecule inhibitor that can be easily synthesized and purified. Moreover, MSK-1 has been found to have high selectivity and potency for its target enzymes and signaling pathways. However, MSK-1 also has some limitations for lab experiments. For example, MSK-1 has poor solubility in water, which can limit its use in certain experiments. Moreover, MSK-1 can have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
For the use of MSK-1 in scientific research include optimization of its potency and selectivity, combination with other drugs, and investigation of its role in various diseases.
Wissenschaftliche Forschungsanwendungen
MSK-1 has been extensively used in scientific research due to its ability to inhibit the activity of certain enzymes and signaling pathways. For example, MSK-1 has been shown to inhibit the activity of protein kinase CK2, which plays a critical role in cell proliferation and survival. MSK-1 has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of immune response and inflammation.
Eigenschaften
IUPAC Name |
N-(2-fluoro-5-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c1-6-3-4-7(9)8(5-6)10-13(2,11)12/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAIHYNZUZDQIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(4-isopropylphenyl)sulfonyl]amino}benzamide](/img/structure/B4422634.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4422636.png)
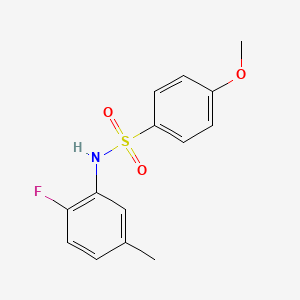
![ethyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4422640.png)
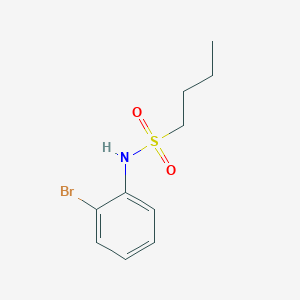
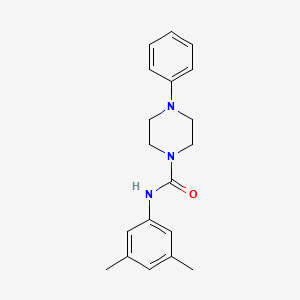
![8-{[1-(phenylsulfonyl)-1H-pyrrol-2-yl]methyl}hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4422655.png)
![methyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B4422663.png)
![4-chloro-1-[(3,4-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4422666.png)
![N-(4-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenyl)-N-methylacetamide](/img/structure/B4422683.png)
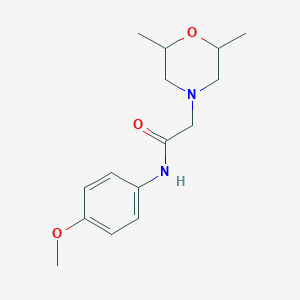
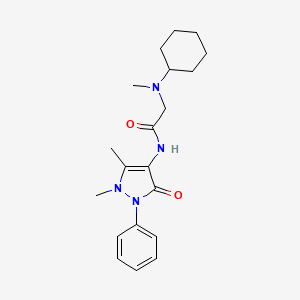
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B4422697.png)
![N-[4-(3-fluoropyridin-4-yl)-7-methoxy-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide](/img/structure/B4422704.png)